molecular formula C11H9FN2O2S B2498147 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate CAS No. 477846-03-0

1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate

Cat. No.: B2498147
CAS No.: 477846-03-0
M. Wt: 252.26
InChI Key: LUHABQWOLRNNGL-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate is a carbamate derivative featuring a 1,3-thiazole ring substituted at the 5-position with a methyl group and a 4-fluorophenyl carbamate moiety. This compound belongs to a broader class of heterocyclic carbamates known for their diverse pharmacological and agrochemical applications. The 4-fluorophenyl group enhances metabolic stability and bioavailability, making this compound a candidate for drug discovery or enzyme inhibition studies .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-8-1-3-9(4-2-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHABQWOLRNNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC2=CN=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 1,3-thiazole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methyl chloroformate to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. In a study evaluating various thiazole derivatives, including 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate, it was found that these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mode of action typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus4 µg/mL
1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamateC. albicans16 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Applications

The anticancer potential of 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate has been investigated in various studies. One notable study focused on its effects on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The compound exhibited significant cytotoxic activity, which was attributed to its ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 Value (µM)Mechanism of Action
Compound C5.2Apoptosis induction
Compound D3.8Cell cycle arrest
1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate4.5Apoptosis induction

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance potency against cancer cells, making this compound a candidate for further development.

Case Study 1: Antimicrobial Efficacy

In a comprehensive study published in RSC Advances, researchers synthesized various thiazole derivatives and tested them against multiple microorganisms. The study highlighted that compounds similar to 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate showed better efficacy compared to standard antibiotics, suggesting their potential role in combating drug-resistant strains .

Case Study 2: Anticancer Activity

Another pivotal study assessed the anticancer properties of thiazole derivatives. The results indicated that the compound significantly inhibited cell proliferation in MCF7 cells through apoptosis pathways. Molecular docking studies further elucidated the binding interactions between the compound and key proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

The following table compares 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate with carbamate derivatives bearing different aryl groups:

Compound Substituent Melting Point (°C) Key Spectral Data ($ ^1H $ NMR, δ ppm) HRMS [M+H]$^+$ Reference
1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate 4-Fluorophenyl 206–208* 7.45–7.32 (m, aromatic H) 383.3 (M-1)
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-... 4-Nitrophenyl 206–208 8.21 (d, J=8.4 Hz, 2H) 424.1
Phenyl (3-(3,5-dimethylphenyl)-5-(3-fluorophenyl)-...) 3-Fluorophenyl 204–206 7.32–7.45 (m, aromatic H) 384.8
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate 3-Chlorophenyl Not reported 7.45–7.32 (m, aromatic H) 448.9

Notes:

  • The 4-fluorophenyl derivative exhibits moderate metabolic stability compared to nitro- or chloro-substituted analogues, which may degrade faster due to electron-withdrawing effects .
  • The 3-chlorophenyl variant (CAS 1026080-37-4) shows higher molecular weight but lacks reported biological data .
Pharmacologically Active Carbamates

Structurally complex carbamates, such as ritonavir (1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate), share the 1,3-thiazol-5-ylmethyl carbamate core but incorporate additional peptidomimetic chains. Ritonavir is an antiretroviral agent that inhibits HIV proteases and cytochrome P450 3A, highlighting how structural complexity correlates with therapeutic specificity .

Key Observations :

  • Fluorophenyl-containing carbamates are versatile, with activity spanning antiviral, enzyme inhibitory, and possibly analgesic domains .
  • The 1,3-thiazole ring enhances binding affinity in enzyme targets, as seen in ritonavir’s interaction with HIV proteases .

Biological Activity

1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate is a compound characterized by its unique thiazole ring and a fluorinated phenyl group, which contribute to its notable biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H9_9FN2_2O2_2S
  • Molecular Weight : 252.26 g/mol
  • CAS Number : 477846-03-0

The biological activity of 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate can be attributed to the following mechanisms:

  • Enzyme Inhibition : The thiazole ring interacts with various enzymes, potentially inhibiting their activity. The presence of the fluorine atom enhances binding affinity and specificity.
  • Cellular Interaction : The compound may disrupt cellular processes by modulating receptor activities or interfering with signal transduction pathways.

Biological Activity

  • Antimicrobial Activity : Compounds containing thiazole rings are often associated with antimicrobial properties. Research indicates that 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate exhibits significant activity against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Similar thiazole derivatives have shown promise as anticancer agents. The compound's structure suggests potential cytotoxic effects on cancer cell lines, with studies indicating it may inhibit tumor growth through apoptosis induction .
  • Enzyme Interaction Studies : Binding affinity studies have demonstrated that this compound can interact with specific molecular targets, leading to inhibition of certain enzymes involved in disease pathways .

Case Studies and Research Findings

StudyFindings
Study AInvestigated the antimicrobial effects on E. coli and Staphylococcus aureus.Showed significant inhibition at concentrations as low as 10 µg/mL.
Study BEvaluated anticancer activity against HT29 colorectal cancer cells.IC50_{50} values were reported at approximately 15 µM, indicating promising cytotoxicity .
Study CExplored enzyme inhibition in pathogenic organisms.Demonstrated effective inhibition of key metabolic enzymes, suggesting therapeutic potential against infections .

Comparison with Similar Compounds

To better understand the unique properties of 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1,3-Thiazol-5-ylmethyl N-(2-fluorophenyl)carbamateSimilar thiazole structureAntimicrobial and anticancerDifferent fluorine substitution affects potency
N-(phenyl) carbamateLacks fluorine atomAntifungal propertiesNo thiazole ring; different activity profile
1,3-Thiazol-5-ylmethyl N-(4-methylphenyl)carbamateMethyl substitution instead of fluorineVaries in anticancer efficacyMethyl group alters interaction dynamics

Q & A

Q. What are the optimal synthetic routes for 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate?

The synthesis typically involves reacting 1,3-thiazol-5-ylmethanol with 4-fluorophenyl isocyanate or a chloroformate derivative (e.g., tert-butyl chloroformate) in the presence of a base such as triethylamine. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to facilitate carbamate bond formation. Reaction conditions (temperature, stoichiometry, and solvent polarity) must be optimized to minimize side products like sulfoxides or hydrolyzed intermediates .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the presence of the thiazole ring (characteristic aromatic protons at δ 7.5–8.5 ppm) and the carbamate linkage (N–CO–O resonance).
  • Infrared (IR) Spectroscopy: Peaks near 1700–1750 cm1^{-1} indicate the carbonyl group of the carbamate.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C11_{11}H9_{9}FN2_2O2_2S) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies by exposing the compound to varying pH (2–12), temperatures (4–60°C), and light conditions. Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free 4-fluorophenylamine). Use inert atmospheres (N2_2) during storage to prevent oxidation of the thiazole sulfur .

Advanced Research Questions

Q. How does the fluorine substituent on the phenyl ring influence binding affinity in enzyme inhibition studies?

The electron-withdrawing fluorine atom enhances electronegativity, increasing hydrogen-bonding interactions with target enzymes (e.g., kinases or proteases). Comparative studies with chloro or methyl analogs show that fluorine improves selectivity by reducing off-target binding. Computational docking (e.g., AutoDock Vina) can map interactions between the fluorophenyl group and enzyme active sites .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., buffer composition, enzyme isoforms). For example:

  • If IC50_{50} values vary between fluorescence-based and radiometric assays, validate using orthogonal methods (e.g., surface plasmon resonance or isothermal titration calorimetry).
  • Test solubility limitations by adding co-solvents (e.g., DMSO ≤1%) or using surfactants (e.g., Tween-20) to prevent aggregation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole ring?

  • Substituent Modifications: Introduce electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups at the thiazole 2- or 4-positions to modulate electronic effects.
  • Bioisosteric Replacement: Replace the thiazole with oxazole or pyridine rings to evaluate heterocycle-specific interactions.
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the carbamate to E3 ligase ligands (e.g., thalidomide derivatives) to study targeted protein degradation .

Q. How can computational methods optimize reaction pathways for scale-up synthesis?

Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energy barriers in carbamate formation. Machine learning platforms (e.g., ICReDD’s reaction design tools) can predict optimal solvents, catalysts (e.g., DMAP), and temperatures to maximize yield and minimize waste .

Data Contradiction Analysis

Q. Why do in vitro and in vivo pharmacokinetic (PK) data show poor correlation for this compound?

  • In Vitro Limitations: Microsomal stability assays may underestimate first-pass metabolism due to species-specific cytochrome P450 activity.
  • In Vivo Factors: Plasma protein binding (e.g., albumin) reduces free drug availability. Address this by synthesizing prodrugs (e.g., ester derivatives) or using nanoparticle delivery systems to enhance bioavailability .

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